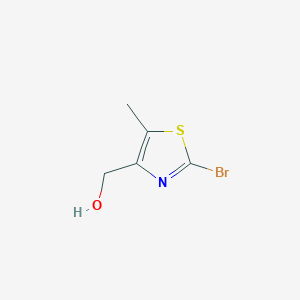

4-amino-6-bromopyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-amino-6-bromopyridine-3-carbonitrile (4-ABPC) is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a brominated pyridine derivative that is used in a variety of experiments due to its unique properties. 4-ABPC is a compound that has been studied for its potential use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects. In

Scientific Research Applications

4-amino-6-bromopyridine-3-carbonitrile has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of other compounds, such as pyridines and pyridinones. It has also been used in the synthesis of heterocyclic compounds, such as aziridines and aziridinones. Additionally, 4-amino-6-bromopyridine-3-carbonitrile has been used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 4-amino-6-bromopyridine-3-carbonitrile is not fully understood, but it is believed to involve the formation of an intermediate compound, which then undergoes a series of reactions to form the desired product. The exact mechanism of action is still being studied, but it is believed that 4-amino-6-bromopyridine-3-carbonitrile acts as a catalyst in the formation of other compounds.

Biochemical and Physiological Effects

4-amino-6-bromopyridine-3-carbonitrile has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the activity of enzymes and other proteins. Additionally, 4-amino-6-bromopyridine-3-carbonitrile has been found to have anticancer and anti-microbial activity.

Advantages and Limitations for Lab Experiments

The use of 4-amino-6-bromopyridine-3-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of acids or bases.

Future Directions

The potential future directions of 4-amino-6-bromopyridine-3-carbonitrile research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, researchers are exploring the potential use of 4-amino-6-bromopyridine-3-carbonitrile in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research into the mechanism of action and the structure-activity relationship of 4-amino-6-bromopyridine-3-carbonitrile could lead to the development of more efficient and cost-effective synthesis methods. Finally, researchers are exploring the potential use of 4-amino-6-bromopyridine-3-carbonitrile in the treatment of various diseases, such as cancer and infectious diseases.

Synthesis Methods

4-amino-6-bromopyridine-3-carbonitrile is synthesized from 4-amino-6-bromopyridine-3-carboxaldehyde (4-amino-6-bromopyridine-3-carbonitrileA) through a process known as the Robinson Annulation. This process involves the reaction of 4-amino-6-bromopyridine-3-carbonitrileA with an aldehyde, such as ethyl formate, to create an intermediate compound, which is then reacted with an amine, such as pyridine, to form 4-amino-6-bromopyridine-3-carbonitrile. This synthesis method is advantageous because it is a simple, efficient, and cost-effective way to produce 4-amino-6-bromopyridine-3-carbonitrile.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-amino-6-bromopyridine-3-carbonitrile can be achieved through a multi-step process involving the bromination of pyridine, followed by the introduction of a cyano group and an amino group.", "Starting Materials": [ "Pyridine", "Bromine", "Sodium cyanide", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of pyridine using bromine in the presence of hydrochloric acid and water to yield 4-bromopyridine", "Step 2: Treatment of 4-bromopyridine with sodium cyanide in the presence of ethanol to form 4-cyanopyridine", "Step 3: Reduction of 4-cyanopyridine with ammonia in the presence of ethanol and water to yield 4-aminopyridine", "Step 4: Bromination of 4-aminopyridine with bromine in the presence of hydrochloric acid and water to form 4-amino-6-bromopyridine", "Step 5: Treatment of 4-amino-6-bromopyridine with sodium cyanide in the presence of ethanol and water to introduce a cyano group and yield 4-amino-6-bromopyridine-3-carbonitrile" ] } | |

CAS RN |

1369851-48-8 |

Product Name |

4-amino-6-bromopyridine-3-carbonitrile |

Molecular Formula |

C6H4BrN3 |

Molecular Weight |

198 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.